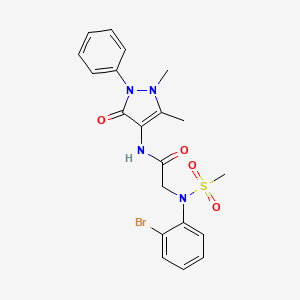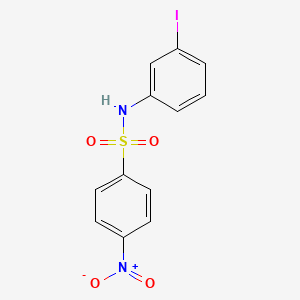
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as Aceclofenac. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The compound is synthesized through a multi-step process and has been extensively studied for its scientific research applications.
作用机制
The mechanism of action of Aceclofenac is similar to that of other 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamides. The compound works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that play a key role in the inflammatory response. By inhibiting COX activity, Aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Aceclofenac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to exhibit antioxidant activity. This may be due to its ability to scavenge free radicals, which are known to contribute to inflammation and tissue damage. Additionally, Aceclofenac has been shown to have a positive effect on lipid metabolism, reducing levels of harmful lipids in the blood.
实验室实验的优点和局限性
Aceclofenac has a number of advantages for use in lab experiments. The compound is highly stable and can be easily synthesized in large quantities. Additionally, Aceclofenac has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, there are also some limitations to the use of Aceclofenac in lab experiments. The compound has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, Aceclofenac may have off-target effects on other enzymes and receptors, which could complicate experimental results.
未来方向
There are a number of future directions for research on Aceclofenac. One area of interest is the development of new formulations that can improve the drug's bioavailability and reduce its side effects. Additionally, there is ongoing research into the potential use of Aceclofenac in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Finally, there is interest in exploring the role of Aceclofenac in the prevention of chronic diseases such as cancer and cardiovascular disease.
科学研究应用
Aceclofenac has been extensively studied for its scientific research applications, particularly in the field of pharmacology. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it an effective treatment for conditions such as rheumatoid arthritis and osteoarthritis. Additionally, Aceclofenac has been studied for its potential use in the treatment of other inflammatory conditions, such as Crohn's disease and ulcerative colitis.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-6-13(7-11(2)17(10)19)23-9-16(21)20-14-8-12(18)4-5-15(14)22-3/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYEVZIYOHRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-fluorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3463568.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3463571.png)
![N~2~-(2-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463585.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3463588.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463591.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463608.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463610.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463619.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3463627.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3463636.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3463639.png)